molecular formula C8H5BrN2O3 B2606496 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 2007919-12-0

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B2606496
CAS RN: 2007919-12-0
M. Wt: 257.043
InChI Key: PCAPAGSKCXAKIE-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O3 . It is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O3/c9-4-2-11-7-5 (6 (4)12)3 (1-10-7)8 (13)14/h1-2H, (H,13,14) (H2,10,11,12) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule.


Physical And Chemical Properties Analysis

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is an off-white solid . It has a molecular weight of 257.04 . The compound should be stored at 0-8°C .

Scientific Research Applications

Chemical Properties and Synthesis

This compound, also known by its CAS Number: 2007919-12-0, is a white to yellow solid with a molecular weight of 257.04 . It’s commonly used in chemical synthesis .

Role in Indole Derivatives Synthesis

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . “5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” could potentially be used in the synthesis of these indole derivatives .

Anti-Cancer Research

This compound has been evaluated for its effect on the migration and invasion abilities of 4T1 cells, which are a type of cancer cell . This suggests its potential use in cancer research and treatment .

Drug Design and Synthesis

In drug design and synthesis, this compound could be used as a building block. For instance, it has been used in the optimization of the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .

Formation of Supramolecular Arrays

The compound forms dimers connected by non-covalent contacts, resulting in the formation of a 2D supramolecular array . This property could be useful in materials science and nanotechnology .

Potential Use in Alkaloid Synthesis

Given its structure and reactivity, this compound could potentially be used in the synthesis of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

5-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-4-2-11-7-5(6(4)12)3(1-10-7)8(13)14/h1-2H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPAGSKCXAKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)NC=C(C2=O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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